N'-[2-(4-CHLOROPHENYL)-1-(2,2,2-TRIFLUOROETHYLAMINO)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER
Overview
Description
N’-[2-(4-CHLOROPHENYL)-1-(2,2,2-TRIFLUOROETHYLAMINO)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a trifluoroethylamino group, and a hydrazinecarboxylic acid tert-butyl ester moiety. Its distinct molecular configuration makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-CHLOROPHENYL)-1-(2,2,2-TRIFLUOROETHYLAMINO)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 2,2,2-trifluoroethylamine to form an intermediate Schiff base. This intermediate is then reacted with hydrazinecarboxylic acid tert-butyl ester under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as flow microreactors to enhance reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-CHLOROPHENYL)-1-(2,2,2-TRIFLUOROETHYLAMINO)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure optimal yields and product purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N’-[2-(4-CHLOROPHENYL)-1-(2,2,2-TRIFLUOROETHYLAMINO)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[2-(4-CHLOROPHENYL)-1-(2,2,2-TRIFLUOROETHYLAMINO)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. These interactions are mediated by the compound’s functional groups, which facilitate binding and subsequent biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-Chlorophenyl)-1-cyclopropylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester
- N’-[2-(4-Chlorophenyl)-1-(2,2,2-trifluoroethylamin o)ethylidene]hydrazinecarboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, N’-[2-(4-CHLOROPHENYL)-1-(2,2,2-TRIFLUOROETHYLAMINO)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER stands out due to its trifluoroethylamino group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[[C-[(4-chlorophenyl)methyl]-N-(2,2,2-trifluoroethyl)carbonimidoyl]amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClF3N3O2/c1-14(2,3)24-13(23)22-21-12(20-9-15(17,18)19)8-10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXDXDDVULYFKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=NCC(F)(F)F)CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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